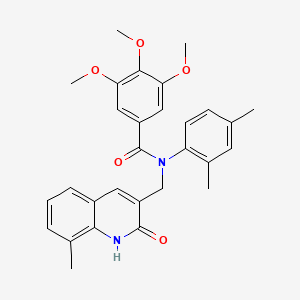
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide, also known as IQ-1S, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. This compound has shown promising results in various studies, making it a potential candidate for future drug development.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide involves the inhibition of the Wnt signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. This pathway plays a crucial role in the development and progression of various diseases, including cancer. By inhibiting this pathway, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide in lab experiments is its specificity towards the Wnt signaling pathway, making it a potential candidate for the development of targeted therapeutics. However, one of the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide in lab experiments is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions that can be explored with regards to N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide. One potential direction is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide as a therapeutic agent for inflammatory diseases. Furthermore, the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide as a therapeutic agent for other diseases such as Alzheimer's disease and diabetes can also be explored.
Conclusion:
In conclusion, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide is a small molecule inhibitor that has shown promising results in various studies. Its potential applications in various fields of scientific research make it a potential candidate for future drug development. Further research is needed to fully understand the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide involves a multi-step process that includes the condensation of isonicotinic acid with 2-hydroxy-6-methoxyquinoline-3-carbaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the acylation of the resulting amine with isopropyl chloroformate.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-isopropylisonicotinamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, it has been shown to have anti-cancer properties, making it a potential candidate for the development of cancer therapeutics.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)23(20(25)14-6-8-21-9-7-14)12-16-10-15-11-17(26-3)4-5-18(15)22-19(16)24/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVOZWLEFXZAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)



![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)






